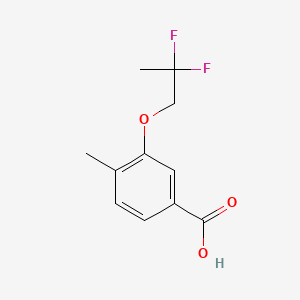
Pomalidomide-C5-alkyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-C5-alkyne is a derivative of pomalidomide, an immunomodulatory imide drug (IMiD) known for its potent antineoplastic activity. Pomalidomide itself is used primarily in the treatment of multiple myeloma, a type of blood cancer. The addition of a C5-alkyne group to pomalidomide enhances its chemical properties, making it a valuable compound for various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-C5-alkyne typically involves multiple steps, starting with the preparation of pomalidomide. One common method involves reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then reduced to form pomalidomide .
To introduce the C5-alkyne group, a copper-assisted azide-alkyne click reaction is often employed. This reaction involves the addition of an azide to the alkyne group, resulting in the formation of the desired this compound compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow synthesis, which allows for higher yields and greater efficiency. The process typically includes steps such as alkylation, acylation, and purification to ensure the final product meets the required purity standards .
化学反応の分析
Types of Reactions
Pomalidomide-C5-alkyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic amine group can undergo substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are often used.
Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents
Major Products Formed
科学的研究の応用
Pomalidomide-C5-alkyne has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of protein-protein interactions and as a tool for probing biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
Pomalidomide-C5-alkyne exerts its effects through multiple mechanisms. It binds to the E3 ligase cereblon, redirecting its ability to signal for protein degradation towards neosubstrates. This results in the removal of multiple myeloma-related proteins and affords the desired therapeutic effect. Additionally, it enhances T cell and natural killer cell-mediated immunity, contributing to its antineoplastic activity .
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A more potent analog of thalidomide with similar immunomodulatory effects.
Pomalidomide: The base compound from which pomalidomide-C5-alkyne is derived
Uniqueness
This modification allows for the synthesis of a broader range of derivatives and conjugates, making it a versatile compound in scientific research and industrial applications .
特性
分子式 |
C20H21N3O4 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-4-(hept-6-ynylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C20H21N3O4/c1-2-3-4-5-6-12-21-14-9-7-8-13-17(14)20(27)23(19(13)26)15-10-11-16(24)22-18(15)25/h1,7-9,15,21H,3-6,10-12H2,(H,22,24,25) |
InChIキー |
SJUDPDBPVXJFFY-UHFFFAOYSA-N |
正規SMILES |
C#CCCCCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-(2-{[(benzyloxy)carbonyl]amino}acetyl)piperazine-1-carboxylate](/img/structure/B14776723.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14776741.png)


![1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone](/img/structure/B14776758.png)


![2-[4-[2-Amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]acetic acid](/img/structure/B14776777.png)
![2-[[1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(hydrazinylmethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride](/img/structure/B14776792.png)


![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one](/img/structure/B14776812.png)


